

Antrafenine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Antrafenine

Cat. No.: B1666061

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Abstract

Antrafenine is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of **antrafenine**, drawing from available preclinical and clinical data. While specific quantitative pharmacokinetic parameters for the parent compound are not widely published, this review synthesizes information on its metabolism, mechanism of action, and pharmacological effects. The biotransformation of **antrafenine** into its active metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP), is a key aspect of its profile, and the pharmacodynamics of this metabolite are also discussed. This guide includes summaries of quantitative data in structured tables, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

Antrafenine (Stakane) is a non-narcotic analgesic and anti-inflammatory agent developed in the late 1970s.^[1] It has shown efficacy comparable to naproxen in the management of pain associated with osteoarthritis.^{[2][3]} Although not in widespread clinical use, its unique metabolic activation and mechanism of action warrant a detailed review for researchers in pharmacology and drug development. This document aims to consolidate the existing scientific literature on the pharmacokinetic and pharmacodynamic properties of **antrafenine**.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **antrafenine**, such as Cmax, Tmax, half-life, and bioavailability, are not readily available in published literature. A French study on the pharmacokinetics of **antrafenine** in aged patients exists, but its detailed findings are not widely accessible.[4] Similarly, a kinetic study in rats was presented as a proceeding without a detailed abstract.[5]

Metabolism

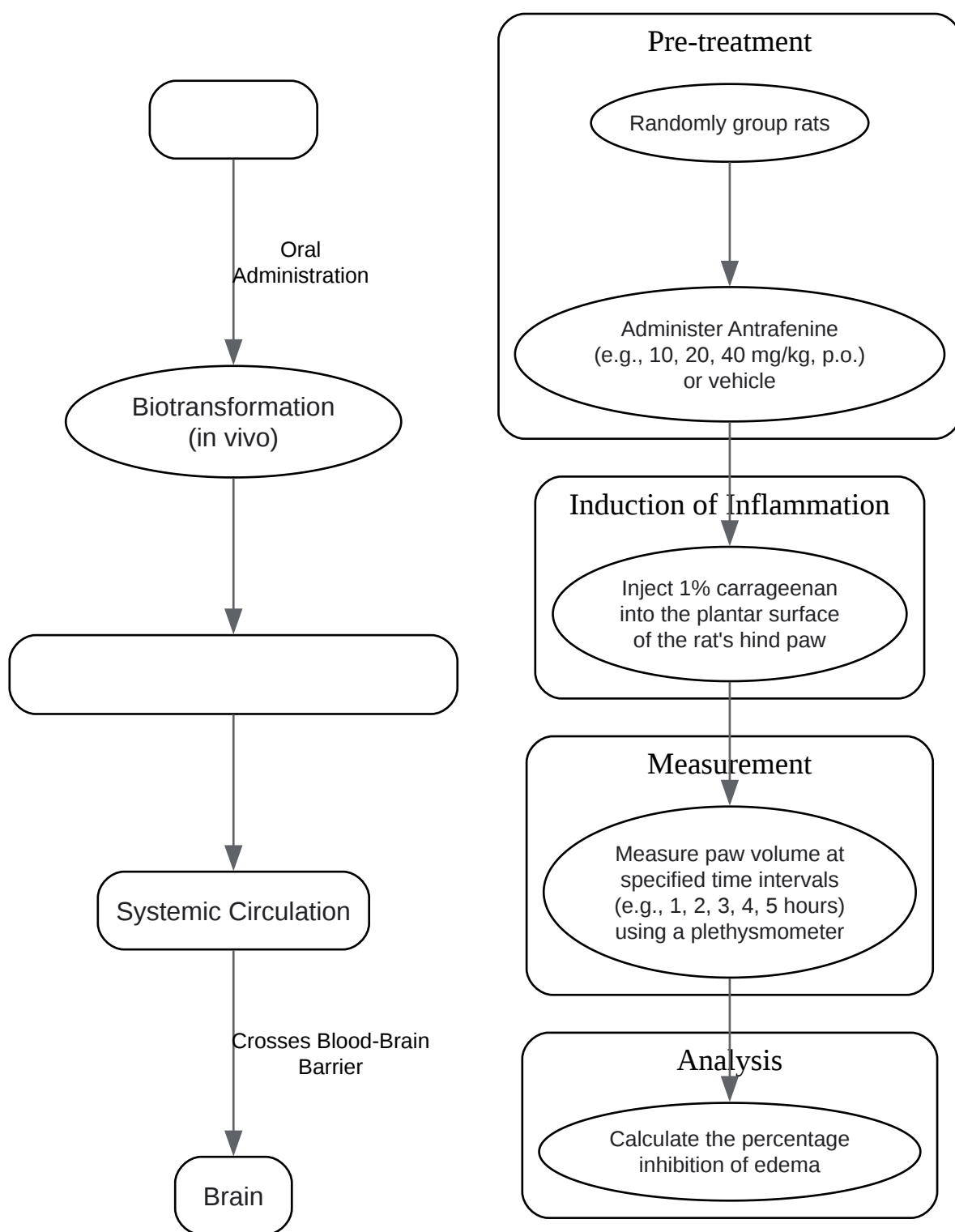
The most significant aspect of **antrafenine**'s pharmacokinetics is its metabolism to 1-m-trifluoromethylphenylpiperazine (mCF3PP), also known as TFMPP. This metabolite is pharmacologically active and is believed to contribute to the overall therapeutic effect of **antrafenine**.

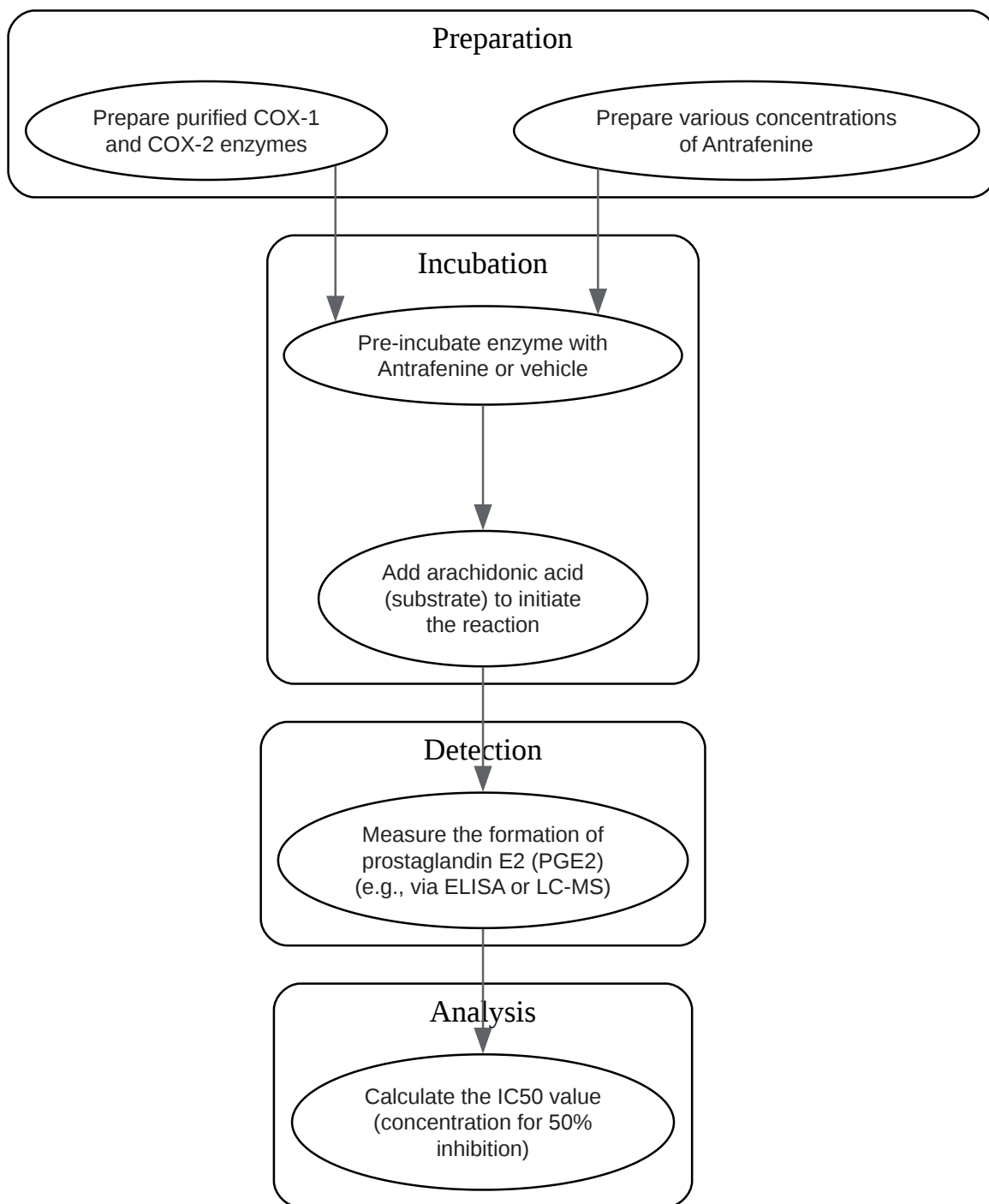
Table 1: In-Vivo Metabolism of **Antrafenine** to mCF3PP in Animal Models

Species	Dose (p.o.)	Systemic Availability as mCF3PP
Mouse	25 mg/kg	At least 14%
Rat	25 mg/kg	At least 3%

p.o. - per os (by mouth)

The metabolite, mCF3PP, has been shown to readily cross the blood-brain barrier, achieving concentrations in the brain that are several times higher than in body fluids.





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